molecular formula C11H9NO4 B189084 Ethyl 3-(4-nitrophenyl)prop-2-ynoate CAS No. 35283-08-0

Ethyl 3-(4-nitrophenyl)prop-2-ynoate

Cat. No. B189084
CAS RN: 35283-08-0
M. Wt: 219.19 g/mol
InChI Key: VOFGHYIUFUAZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-nitrophenyl)prop-2-ynoate, also known as ethyl 4-nitrophenylpropiolate, is a chemical compound that belongs to the class of propiolates. It is a yellow crystalline solid that is widely used in scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)prop-2-ynoate is not well understood. However, it is known to interact with various enzymes and proteins. It is also known to undergo various chemical reactions such as nucleophilic addition and Michael addition.
Biochemical and Physiological Effects:
Ethyl 3-(4-nitrophenyl)prop-2-ynoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-(4-nitrophenyl)prop-2-ynoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it is toxic and requires careful handling. Additionally, its mechanism of action is not well understood, which limits its use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 3-(4-nitrophenyl)prop-2-ynoate in scientific research. One direction is to study its interaction with various enzymes and proteins in more detail. Another direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, its use as a fluorescent probe for studying protein-DNA interactions could be further explored.

Scientific Research Applications

Ethyl 3-(4-nitrophenyl)prop-2-ynoate is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a probe to study the mechanism of various enzymatic reactions. Additionally, it is used as a fluorescent probe to study the binding of proteins to DNA.

properties

CAS RN

35283-08-0

Product Name

Ethyl 3-(4-nitrophenyl)prop-2-ynoate

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

ethyl 3-(4-nitrophenyl)prop-2-ynoate

InChI

InChI=1S/C11H9NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2H2,1H3

InChI Key

VOFGHYIUFUAZQO-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

35283-08-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

According to the method of (Reference Example 3), from 1-iodo-4-nitrobenzene (5.0 g) and ethyl propiolate (6.1 mL), the subject compound (2.94 g) was obtained as a pale yellow solid.
Quantity
5 g
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Reaction Step One
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6.1 mL
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Reaction Step Two

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